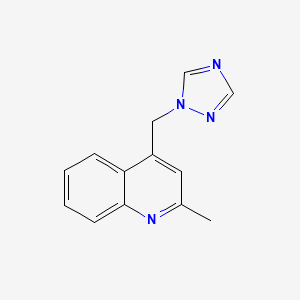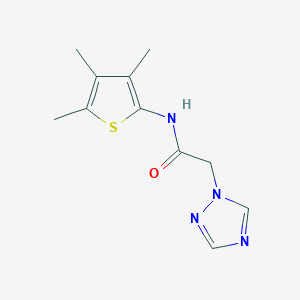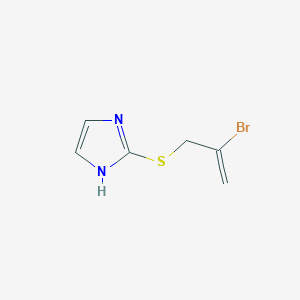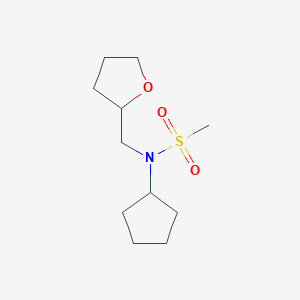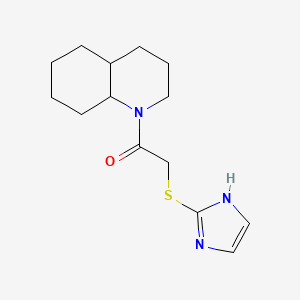![molecular formula C12H10FN5 B7591866 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole, also known as FPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPT is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects that are relevant to its potential therapeutic applications. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may make it useful for the treatment of cancer. This compound has also been shown to reduce oxidative stress and inflammation, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole for lab experiments is its high potency and specificity. This compound has been shown to have high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of this compound's mechanism of action and its interactions with other signaling pathways and enzymes. Additionally, this compound may be useful for the development of new diagnostic tools for the detection of diseases and conditions. Overall, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole involves the reaction of 4-fluorobenzaldehyde with pyrazole-3-carboxylic acid hydrazide, followed by cyclization with triethylorthoformate. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity and reproducibility.
Applications De Recherche Scientifique
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. In particular, this compound has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of other diseases and conditions.
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c13-10-1-3-12(4-2-10)18-6-5-11(16-18)7-17-9-14-8-15-17/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZCAQQLLXBLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)
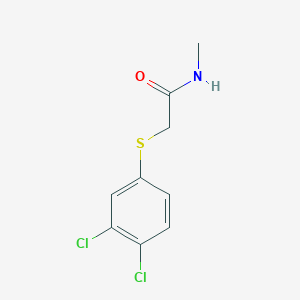
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)
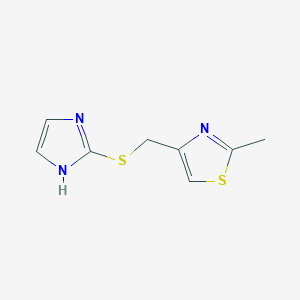
![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)
